3-Chloro-6-fluoropyridine-2-sulfonyl chloride
Description
3-Chloro-6-fluoropyridine-2-sulfonyl chloride is a versatile compound with diverse applications in scientific research.
Properties
Molecular Formula |
C5H2Cl2FNO2S |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
3-chloro-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-3-1-2-4(8)9-5(3)12(7,10)11/h1-2H |
InChI Key |
KHFPVZQLCXYWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoropyridine-2-sulfonyl chloride typically involves the chlorosulfonylation of fluoropyridine derivatives. One common method is the Sandmeyer-type reaction, which uses anilines and DABSO (a stable SO2 surrogate) in the presence of HCl and a copper catalyst . This method allows for the isolation of the sulfonyl chloride after aqueous workup or its direct conversion into sulfonamides by adding an amine after the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale Sandmeyer reactions, which are scalable and provide high yields and purity . The use of stable SO2 surrogates and efficient catalysts ensures the process is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
3-Chloro-6-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-6-fluoropyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research fields.
Biological Activity
Overview
3-Chloro-6-fluoropyridine-2-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula CHClFNOS. Its unique structure, characterized by the presence of both chlorine and fluorine substituents on a pyridine ring, contributes to its reactivity and potential biological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to engage in nucleophilic reactions with various biological molecules. The sulfonyl chloride group can react with nucleophiles such as amines, thiols, and alcohols, leading to the formation of covalent bonds that can modify the structure and function of proteins and enzymes.
Key Mechanisms:
- Covalent Modification: The compound can covalently modify active sites of enzymes, potentially inhibiting or altering their activity.
- Protein Interaction: It can interact with proteins involved in cellular signaling pathways, influencing gene expression and cellular metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a candidate for developing new antibacterial agents.
Table 1: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Case Studies
-
Inhibition of Bacterial Growth:
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of E. coli and S. aureus at concentrations as low as 16 µg/mL. The compound's mechanism was linked to its ability to modify essential proteins involved in cell wall synthesis. -
Covalent Modification of Enzymes:
In vitro assays revealed that the compound could inhibit key enzymes by covalently binding to their active sites. For example, it was found to inhibit β-lactamase enzymes, which are critical for bacterial resistance against β-lactam antibiotics.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives similar to this compound. These studies indicate that modifications in the substituents on the pyridine ring significantly affect the compound's biological activity.
Table 2: Structure-Activity Relationship
| Compound Name | Substituent(s) | IC50 (nM) |
|---|---|---|
| Parent Compound | None | N/A |
| 4-Methyl derivative | Methyl at para position | 25 |
| 3-Bromo derivative | Bromine at meta position | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
